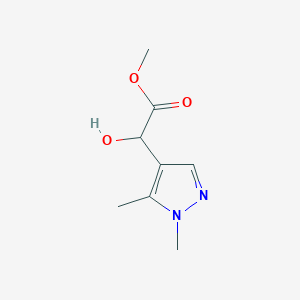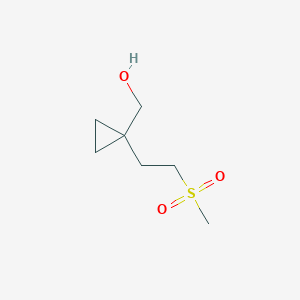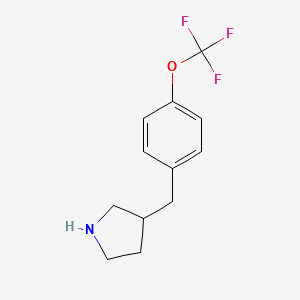
3-(2,5-Difluorobenzyl)piperidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,5-Difluorobenzyl)piperidin-3-ol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is characterized by the presence of a difluorobenzyl group attached to the piperidine ring, which imparts unique chemical and physical properties. Piperidine derivatives are widely used in the pharmaceutical industry due to their significant biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Difluorobenzyl)piperidin-3-ol typically involves the reaction of 2,5-difluorobenzyl chloride with piperidin-3-ol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloride group by the piperidin-3-ol. The reaction is typically conducted in an organic solvent such as dichloromethane or toluene at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as purification by recrystallization or chromatography. The choice of reagents and reaction conditions may also be adjusted to minimize costs and environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
3-(2,5-Difluorobenzyl)piperidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the piperidine ring can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The difluorobenzyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
3-(2,5-Difluorobenzyl)piperidin-3-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its effects on the central nervous system.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-(2,5-Difluorobenzyl)piperidin-3-ol involves its interaction with specific molecular targets in the body. The compound may act on neurotransmitter receptors in the central nervous system, modulating their activity and leading to various physiological effects. The exact molecular pathways involved may vary depending on the specific biological activity being studied .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2,3-Difluorobenzyl)piperidin-3-ol
- 3-(2,4-Difluorobenzyl)piperidin-3-ol
- 3-(3,5-Difluorobenzyl)piperidin-3-ol
Uniqueness
3-(2,5-Difluorobenzyl)piperidin-3-ol is unique due to the specific positioning of the difluorobenzyl group, which can influence its chemical reactivity and biological activity. The presence of fluorine atoms can enhance the compound’s stability and lipophilicity, making it a valuable scaffold for drug development .
Propiedades
Fórmula molecular |
C12H15F2NO |
|---|---|
Peso molecular |
227.25 g/mol |
Nombre IUPAC |
3-[(2,5-difluorophenyl)methyl]piperidin-3-ol |
InChI |
InChI=1S/C12H15F2NO/c13-10-2-3-11(14)9(6-10)7-12(16)4-1-5-15-8-12/h2-3,6,15-16H,1,4-5,7-8H2 |
Clave InChI |
WIGKXHSIDHUHHX-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CNC1)(CC2=C(C=CC(=C2)F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-[(tert-butoxy)carbonyl]-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,7-diazaspiro[4.5]decane-4-carboxylicacid](/img/structure/B13605132.png)





![2-Amino-2-[2-(trifluoromethyl)pyridin-3-yl]ethan-1-ol](/img/structure/B13605179.png)



![6,6-Difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[3.3]heptan-1-one](/img/structure/B13605188.png)

![1-[1-(3,4-Dimethylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13605199.png)

